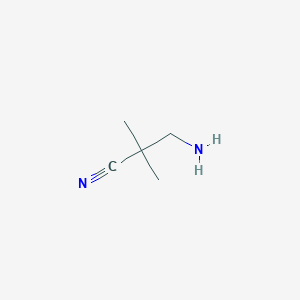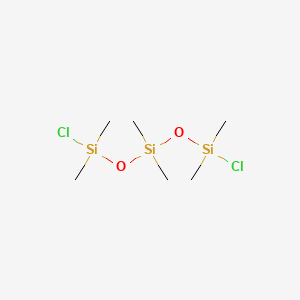
1,1,2,2,3,3-Hexafluoropropane
描述
1,1,2,2,3,3-Hexafluoropropane is a fluorinated hydrocarbon with the molecular formula C₃H₂F₆. It is a colorless, odorless gas that is chemically stable and non-flammable. This compound is known for its high thermal stability and low toxicity, making it a valuable substance in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: 1,1,2,2,3,3-Hexafluoropropane can be synthesized through the dechlorofluorination of 1,1,1,2,2-pentafluoro-3,3-dichloropropane and/or 1,1,2,2,3-pentafluoro-1,3-dichloropropane using hydrogen in the presence of a metal oxide catalyst . The reaction involves the removal of chlorine and fluorine atoms, followed by fluorination of the resulting olefin in the presence of a catalyst .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of hydrogen fluoride (HF) with chlorinated propene derivatives in the presence of a catalyst. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 1,1,2,2,3,3-Hexafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of hydrogen atoms with fluorine atoms.
Addition Reactions: Where fluorine atoms are added to the carbon-carbon double bonds.
Reduction Reactions: Involving the addition of hydrogen atoms to the compound.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out using fluorinating agents such as hydrogen fluoride (HF) or elemental fluorine (F₂) under controlled conditions.
Addition Reactions: Often involve the use of catalysts such as metal oxides or halogenated solvents.
Reduction Reactions: Usually performed in the presence of hydrogen gas and a suitable catalyst.
Major Products Formed: The major products formed from these reactions include various fluorinated hydrocarbons, which are used in the production of refrigerants, solvents, and other industrial chemicals .
科学研究应用
1,1,2,2,3,3-Hexafluoropropane has a wide range of applications in scientific research, including:
作用机制
The mechanism by which 1,1,2,2,3,3-Hexafluoropropane exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound’s high electronegativity and chemical stability allow it to form strong interactions with these targets, modulating their activity and function . Additionally, its ability to undergo various chemical reactions enables it to participate in complex biochemical pathways .
相似化合物的比较
1,1,1,2,3,3-Hexafluoropropane: Similar in structure but differs in the position of fluorine atoms.
1,1,1,3,3,3-Hexafluoropropane: Another isomer with different fluorine atom positions.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with distinct chemical properties.
Uniqueness: 1,1,2,2,3,3-Hexafluoropropane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This compound’s high thermal stability, low toxicity, and versatility in chemical reactions make it particularly valuable in various industrial and research applications .
属性
IUPAC Name |
1,1,2,2,3,3-hexafluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6/c4-1(5)3(8,9)2(6)7/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVZGGVDYOBILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90987417 | |
| Record name | 1,1,2,2,3,3-Hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680-00-2 | |
| Record name | 1,1,2,2,3,3-Hexafluoropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000680002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2,2,3,3-Hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of the anion based on 1,1,2,2,3,3-Hexafluoropropane, specifically bis(perfluoroalkylsulfonyl)amide, influence the thermal properties of cobaltocenium salts?
A1: Research has shown a distinct odd-even effect related to the fluorocarbon chain length in bis(perfluoroalkylsulfonyl)amide anions when paired with cobaltocenium cations. Salts with an even number of fluorocarbon units exhibit mixed-stack columnar structures, while those with an odd number show segregated-stack columns. [] This structural difference directly impacts the phase transition behavior and entropy changes observed during heating. []
Q2: Can this compound-1,3-disulfonimide based additives improve the performance of high-voltage lithium-ion batteries?
A3: Yes, studies have shown that using potassium this compound-1,3-disulfonimide as an additive in electrolytes for high-voltage Li||LiNi0.6Co0.6Mn0.2O2 (NCM622) batteries can be beneficial. [] The additive modifies the solvation structure of lithium ions, leading to the accumulation of PF6− anions near the NCM622 cathode surface. This localized high concentration of PF6− anions facilitates the formation of a fluorine-rich cathode electrolyte interphase (CEI), protecting the NCM622 structure and the aluminum current collector from degradation. []
Q3: Are there any studies on using this compound-1,3-disulfonimide derivatives for improving the performance of lithium-rich layered oxide cathodes?
A4: Yes, research indicates that lithium this compound-1,3-disulfonimide can be utilized to generate a lithium fluoride-rich interphase on layered lithium-rich oxide cathodes. [] While details are limited, this approach suggests potential benefits for enhancing the stability and performance of these cathode materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/new.no-structure.jpg)





